1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dihydro-1H-isochromen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(20-9-13-5-6-17-18(7-13)25-12-24-17)21-10-16-8-14-3-1-2-4-15(14)11-23-16/h1-7,16H,8-12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYNRRIRWIIIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and an isochroman group, which are known for their diverse biological activities. The structural formula is represented as:
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives have shown moderate antioxidative activity, which is crucial for combating oxidative stress in biological systems. The DPPH-scavenging assay indicated that certain derivatives exhibit significant free radical scavenging capabilities, with IC50 values around 86.3 μM .
Anticancer Potential
Research has indicated that compounds with similar structures may possess anticancer properties. A study focusing on related derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest, although specific studies on this compound are still limited.
Neuroprotective Effects
There is emerging evidence suggesting that benzo[d][1,3]dioxole derivatives may offer neuroprotective benefits. Compounds in this category have been investigated for their ability to protect neuronal cells from oxidative damage and apoptosis, potentially providing therapeutic avenues for neurodegenerative diseases.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antioxidative Activity : A study isolated a new 1,3-benzodioxole derivative from Hypecoum erectum, showing promising antioxidative effects .
- Cytotoxicity : Related compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting a possible mechanism of action through apoptosis induction.
- Neuroprotection : Research indicates that similar structures may inhibit neuroinflammation and oxidative stress in neuronal models.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic strategies are effective for constructing the urea linkage in 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea?
The urea linkage is typically formed via coupling reactions between amine and isocyanate intermediates. A common approach involves activating the carboxylic acid derivative (e.g., using carbodiimides like EDC or DCC) to form an active intermediate, followed by reaction with an amine. Alternatively, direct reaction of isocyanates with benzodioxole or isochroman derivatives under anhydrous conditions (e.g., in DMF or THF) yields the urea bond with high regioselectivity . Purification often employs flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key techniques include:
- NMR spectroscopy : H and C NMR verify the presence of characteristic peaks (e.g., benzodioxole protons at δ 5.9–6.0 ppm, urea NH signals at δ 6.5–7.0 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion mass (e.g., [M+H] for CHNO: calc. 376.1423, observed 376.1418) .
- HPLC-PDA : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC measurement) using ATP-coupled detection systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?
Contradictions (e.g., varying activity with minor substituent changes) are addressed via:
- Molecular Docking : Simulate binding modes in target proteins (e.g., HDACs, kinase domains) using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with urea NH groups) .
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs (e.g., substituent effects on ΔG) .
Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450-mediated oxidation .
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanocrystals (wet-milling, particle size <200 nm) .
- Plasma Protein Binding (PPB) : Modify lipophilicity (logP reduction via polar groups) to decrease albumin binding (equilibrium dialysis assays) .
Q. How to design analogs with improved selectivity for target enzymes/receptors?
- Crystallographic Fragment Screening : Identify non-conserved binding pockets in target vs. off-target proteins (e.g., X-ray structures at 2.0 Å resolution) .
- Competitive Binding Assays : Use TR-FRET (Time-Resolved Fluorescence Energy Transfer) to measure displacement of reference ligands (e.g., ATP-competitive inhibitors) .
- Alanine Scanning Mutagenesis : Map critical residues in the binding site (e.g., replace Lys123 with Ala to disrupt hydrogen bonding) .
Q. What in vivo models are appropriate for validating therapeutic potential?
- Xenograft Models : Subcutaneous implantation of human tumor cells (e.g., HCT-116 colorectal) in nude mice; administer compound orally (10–50 mg/kg/day) for 4 weeks .
- PK/PD Studies : Serial blood sampling for plasma concentration (LC-MS/MS) and tumor volume correlation .
- Toxicology : Assess liver/kidney function (ALT, BUN levels) and hematological parameters post-treatment .
Methodological Considerations
Q. Handling discrepancies in reported biological activity across similar compounds
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and IUPHAR to identify trends (e.g., benzodioxole derivatives show consistent IC <10 μM in kinase assays) .
- Orthogonal Assays : Confirm activity in cell-free (e.g., enzyme inhibition) and cell-based assays to rule out false positives .
Q. Addressing synthetic challenges in scaling up production
- Flow Chemistry : Optimize continuous synthesis (residence time <5 min, 80°C) to improve yield (>80%) and reduce byproducts .
- Green Chemistry : Replace toxic solvents (DMF → cyclopentyl methyl ether) and catalysts (Pd→Ni for cross-coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
